2-Acetylbenzofuran
Description
Historical Context and Evolution of 2-Acetylbenzofuran Synthesis and Reactivity Studies
The story of this compound is intrinsically linked to its parent heterocycle, benzofuran (B130515). The benzofuran nucleus was first discovered in coal tar and its initial synthesis was reported by William Perkin in 1870. ijpsjournal.comrsc.orgacs.org Early research primarily focused on the isolation and fundamental chemistry of the benzofuran ring system. benchchem.com As the field of heterocyclic chemistry matured, interest grew in creating functionalized derivatives that could serve as versatile synthetic precursors.
The synthesis of this compound has evolved considerably over time. One of the classical and most straightforward methods involves the reaction of salicylaldehyde (B1680747) with a halogenated acetone (B3395972), such as chloroacetone (B47974) or bromoacetone, in the presence of a base like potassium carbonate. ijpsjournal.comlbp.world Another established route is the Friedel-Crafts acylation of benzofuran with acetic anhydride, often using an acid catalyst. jocpr.com
Modern synthetic chemistry has sought to improve the efficiency, yield, and environmental footprint of these preparations. Research has led to the adoption of alternative catalysts and conditions. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to effectively catalyze the reaction between salicylaldehyde and 1-chloro-propan-2-one. lbp.world Similarly, employing potassium tert-butoxide (t-BuOK) as a base has been explored to facilitate the synthesis mechanism. researchgate.net
Evolution of Synthetic Methods for this compound
| Method | Reactants | Key Reagents/Catalysts | Significance |
|---|---|---|---|
| Classical Condensation | Salicylaldehyde, Chloroacetone/Bromoacetone | Potassium Carbonate | A foundational and widely used method. ijpsjournal.comlbp.world |
| Friedel-Crafts Acylation | Benzofuran, Acetic Anhydride | Phosphoric Acid | Direct acylation of the parent heterocycle. jocpr.com |
| Catalyzed Condensation | Salicylaldehyde, 1-Chloro-propan-2-one | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Represents a move towards more specific and efficient catalysts. lbp.world |
| Base-Mediated Synthesis | o-Alkyl derivative of Salicylaldehyde | t-BuOK (Potassium tert-butoxide) | An alternative base system studied for optimizing the reaction mechanism. researchgate.net |
The study of this compound's reactivity has also progressed significantly. The carbonyl group behaves as a typical ketone, making the carbonyl carbon an electrophile that is susceptible to nucleophilic addition. libretexts.org The adjacent methyl protons are acidic and can participate in condensation reactions or be substituted. A particularly useful reaction is the bromination of the methyl group using reagents like bromine in acetic acid or phenyltrimethylammonium (B184261) tribromide (PTAT) to yield 2-bromoacetylbenzofuran. ijpsjournal.comjocpr.commdpi.com This bromo-derivative is a highly reactive and valuable intermediate for synthesizing other compounds, such as thiazoles, by reacting it with thiourea (B124793). ijpsjournal.com
Furthermore, this compound can undergo condensation with various aldehydes to form benzofuran-chalcone hybrids, which are themselves important precursors for other heterocyclic systems like pyrazoles. researchgate.net The acetyl group can also be reduced to an ethyl group via methods like the Wolff-Kishner reduction, yielding 2-ethylbenzofuran. jocpr.com Kinetic studies, such as those on the bromination of substituted 2-acetylbenzofurans, have provided deeper insights into its reaction mechanisms and the electronic effects of substituents on the benzofuran ring. jocpr.com
Key Reactivity Profile of this compound
| Reaction Type | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Bromination | Bromine, Phenyltrimethylammonium Tribromide (PTAT) | 2-Bromoacetylbenzofuran | Creates a highly reactive intermediate for further synthesis. ijpsjournal.comjocpr.com |
| Condensation | Aldehydes | Benzofuran-Chalcones | Forms precursors for other heterocyclic rings like pyrazoles. researchgate.net |
| Reduction | e.g., Wolff-Kishner reagents | 2-Ethylbenzofuran | Modification of the acetyl side chain. jocpr.com |
| Cyclization/Coupling | Thiourea (with 2-bromoacetylbenzofuran) | Benzofuran-thiazoles | Demonstrates its utility in building new heterocyclic systems. ijpsjournal.com |
| Electrochemical Reduction | Applied electrical potential | Secondary alcohol derivative | Investigates the electronic properties and reduction pathways. niscpr.res.in |
Significance of the this compound Scaffold in Heterocyclic Chemistry
The benzofuran ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds, both natural and synthetic. researchgate.netrsc.orgscienceopen.com The significance of this compound lies in its role as a versatile and accessible starting point for elaborating upon this important scaffold. researchgate.netsolubilityofthings.com It is a key building block used to introduce a wide variety of other chemical moieties and construct more complex molecular architectures, many of which exhibit interesting pharmacological properties. lbp.worldsolubilityofthings.comniscpr.res.in
Through the chemical manipulation of its acetyl group, this compound is a gateway to numerous other heterocyclic systems. For example:
Its derivative, 2-bromoacetylbenzofuran, reacts with thiourea to form 4-(1-benzofuran-2-yl)1,3-thiazole-2-amine. ijpsjournal.com
Condensation with formylpyrazole leads to chalcone (B49325) derivatives that can be further cyclized. scienceopen.com
It serves as a precursor for 1,5-diones, which can be converted into symmetric 2,6-di(benzofuran-2-yl)-4-phenyl-pyridine derivatives. niscpr.res.in
The compounds synthesized from this compound have been investigated for a vast spectrum of biological activities. lbp.worldresearchgate.net Research has shown that derivatives originating from this scaffold possess antimicrobial, anticancer, anti-inflammatory, antioxidant, and anti-HIV properties. rsc.orgniscpr.res.innih.gov This broad range of potential activities underscores the importance of this compound as a foundational element in drug discovery and development programs. rsc.orgrsc.org It provides chemists with a reliable platform for creating libraries of diverse compounds for biological screening.
Heterocyclic Systems Derived from this compound
| Derived Heterocyclic System | Synthetic Route from this compound | Reported Significance/Activity of Derivatives |
|---|---|---|
| Benzofuran-Thiazoles | Via bromination to 2-bromoacetylbenzofuran, followed by reaction with thiourea. ijpsjournal.com | Antitubercular, antibacterial, antifungal activities. lbp.world |
| Benzofuran-Pyrazoles | Via condensation with formylpyrazoles to form chalcones, followed by cyclization. researchgate.netscienceopen.com | Analgesic, anti-inflammatory, antidiabetic, anticonvulsant activities. lbp.worldresearchgate.net |
| Benzofuran-Pyridines | Via formation of 1,5-diones followed by cyclization with ammonium (B1175870) acetate (B1210297). niscpr.res.in | Antibacterial properties. niscpr.res.in |
| Benzofuran-based Molecular Hybrids | Multi-step synthesis involving coupling reactions. rsc.orgepa.gov | Anticancer (e.g., EGFR kinase inhibition), antimicrobial activities. rsc.orgepa.gov |
Overview of Research Trajectories for this compound
Current and future academic research involving this compound is proceeding along several key trajectories, primarily focused on leveraging its synthetic utility for creating novel and functional molecules.
A dominant research direction is in medicinal chemistry . Scientists are continuously designing and synthesizing new molecular hybrids and derivatives based on the this compound scaffold. rsc.org The goal is to develop compounds with enhanced potency and selectivity against various therapeutic targets, including cancer cell lines (like HePG2, HCT-116, MCF-7), pathogenic microbes, and viral enzymes. rsc.orgnih.gov This involves creating complex molecules where the benzofuran unit is linked to other pharmacologically active heterocycles. niscpr.res.innih.gov
Another major trajectory is the development of novel synthetic methodologies . There is a strong emphasis on creating more efficient, cost-effective, and environmentally benign ("green chemistry") routes to synthesize both this compound and its derivatives. researchgate.net This includes the exploration of microwave-assisted synthesis, which can reduce reaction times and improve yields, and the development of new catalytic systems that operate under milder conditions. researchgate.netepa.gov
The application of computational and in-silico studies represents a modern and growing research avenue. Techniques such as Density Functional Theory (DFT) calculations, molecular docking, and Molecular Electrostatic Potential (MEP) analysis are being used to predict the reactivity of this compound and its derivatives. researchgate.netresearchgate.net These computational tools help researchers understand reaction mechanisms, rationalize structure-activity relationships, and pre-screen virtual libraries of compounds for potential biological activity before committing to laboratory synthesis. epa.govresearchgate.net
Finally, an emerging area of interest is in materials science . While less developed than its medicinal applications, there is potential for using derivatives of this compound in the synthesis of specialty polymers and other functional materials where the rigid, aromatic benzofuran core could impart desirable properties. benchchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H8O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTFQTAITWWGFH-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2O1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061845 | |
| Record name | Ethanone, 1-(2-benzofuranyl)- | |
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Molecular Weight |
160.17 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-26-0 | |
| Record name | 2-Acetylbenzofuran | |
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| Record name | 2-Acetylbenzofuran | |
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| Record name | 2-Acetylbenzofuran | |
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| Record name | 2-Acetylbenzofuran | |
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| Record name | Ethanone, 1-(2-benzofuranyl)- | |
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| Record name | Benzofuran-2-yl methyl ketone | |
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| Record name | 2-ACETYLBENZOFURAN | |
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Synthetic Methodologies for 2 Acetylbenzofuran and Its Derivatives
Established Preparative Routes for 2-Acetylbenzofuran
The synthesis of this compound typically involves reactions that construct the benzofuran (B130515) ring system, often starting from readily available precursors.
Cyclization Reactions Involving Salicylaldehyde (B1680747) and Halogenated Ketones
One of the most established and widely used methods for synthesizing this compound involves the condensation of salicylaldehyde with halogenated ketones, particularly chloroacetone (B47974) nih.govresearchgate.net. This reaction typically proceeds in the presence of a base, such as potassium carbonate, in a solvent like dry acetone (B3395972) nih.gov.
The reaction mechanism generally involves the initial deprotonation of salicylaldehyde to form a phenoxide, which then undergoes nucleophilic attack on the halogenated ketone. Subsequent intramolecular cyclization and elimination of the halogen atom lead to the formation of the benzofuran ring system with the acetyl group at the 2-position. For instance, the reaction of salicylaldehyde with chloroacetone in the presence of potassium carbonate in dry acetone yields this compound nih.gov.
Key Reagents and Conditions for Salicylaldehyde and Halogenated Ketone Cyclization:
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Citation |
| Salicylaldehyde | Chloroacetone | Potassium Carbonate | Dry Acetone | This compound | nih.gov |
| Salicylaldehyde | Chloroacetone | - | - | This compound | researchgate.net |
Strategies Utilizing Phenolic Precursors
Beyond salicylaldehyde, other phenolic precursors can be employed for the synthesis of benzofuran derivatives, including this compound. The general strategy involves the cyclization of a phenol (B47542) derivative to form the furan (B31954) ring. For example, some methods involve the copper-mediated oxidative annulation of phenols with unactivated internal alkynes to afford benzofuran derivatives rsc.org. Another approach involves the reaction of o-alkyl derivatives of salicylaldehyde with a strong base like potassium tert-butoxide (t-BuOK) to yield this compound researchgate.net. The synthesis of benzofurans can be broadly categorized based on the raw materials, including phenol-based methods rsc.org.
Advanced Synthetic Approaches to this compound Derivatives
Advanced synthetic approaches often focus on the efficient formation of the benzofuran ring system and subsequent functionalization to create diverse derivatives.
Strategies for Benzofuran Ring System Formation
The formation of the benzofuran ring system is a critical step in synthesizing this compound and its derivatives. Various innovative and catalytic strategies have been developed over the last decade. These include intramolecular and intermolecular C–C and/or C–O bond-forming processes, often employing transition-metal catalysis or metal-free conditions mdpi.com.
Transition-Metal Catalysis: Palladium- and copper-based catalysts are frequently utilized. For instance, palladium-promoted reactions involving imidazo[1,2-a]pyridines and coumarins can lead to benzofuran derivatives nih.govacs.org. Copper-catalyzed ring closure reactions are also reported for the synthesis of fused N-heterocycles benzofuran derivatives researchgate.net. The Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization, is another palladium- and copper-catalyzed route to benzofuran derivatives acs.org.
Metal-Free Approaches: Some methods involve acid-mediated dehydrative annulation or proton quantum tunneling, which can offer high yields and fewer side reactions mdpi.comrsc.org.
Functionalization at the 2-Acetyl Position
The acetyl group at the 2-position of this compound serves as a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of derivatives. This position is highly reactive due to the presence of alpha-hydrogens adjacent to the carbonyl group, enabling various functionalization reactions.
Condensation Reactions: The acetyl group can undergo condensation reactions to form chalcones and pyrazoline derivatives rsc.org. For example, Claisen–Schmidt condensation of this compound with formylpyrazole yields chalcone (B49325) derivatives rsc.org.
Halogenation: Alpha-halogenation of ketones, including methyl ketones like the acetyl group, can occur under acidic or basic conditions. This reaction involves the formation of an enol or enolate intermediate, which then reacts with a halogen (e.g., Cl2, Br2, I2) libretexts.org.
Derivatization to Oximes, Ethers, and Esters: this compound can be converted into its oxime, which can then be further derivatized into oxime ethers and esters researchgate.net. These transformations involve reactions at the carbonyl oxygen of the acetyl group.
Formation of Nitrogen-Containing Heterocycles: The acetyl group can be used to construct nitrogen-containing heterocycles. For example, reaction with phenyl hydrazine (B178648) can lead to pyrazoles researchgate.net. Similarly, Schiff bases can be formed by reaction with aromatic amines, which can then be cyclized to azetidinones researchgate.net.
Willgerodt–Kindler Reaction: This reaction can be used to convert the acetyl group into a thioamide. For instance, 1-(benzofuran-2-yl)ethan-1-one (this compound) can react with N-ethyl piperazine (B1678402) and metallic sulfur in a potassium carbonate/glycerol deep eutectic solvent to form compound 3, a thioamide derivative nih.gov.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of this compound and its derivatives aims to minimize environmental impact and enhance sustainability scispace.comresearchgate.net. These principles include preventing waste, maximizing atom economy, designing safer chemicals, using safer solvents and auxiliaries, and designing for energy efficiency acs.orgsigmaaldrich.com.
Atom Economy: This principle emphasizes maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste acs.orgsigmaaldrich.com. For example, reactions with high atom economy are preferred over those that generate significant byproducts.
Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, is a key aspect scispace.comsigmaaldrich.com. The use of deep eutectic solvents, like the potassium carbonate/glycerol mixture in the Willgerodt–Kindler reaction, provides a more environmentally friendly medium, reducing the need for high temperatures and hazardous solvents nih.gov.
Energy Efficiency: Designing synthetic methods to minimize energy requirements, for example, by conducting reactions at lower temperatures or utilizing microwave irradiation, contributes to green chemistry sigmaaldrich.comatiner.gr.
Catalysis: The use of catalytic reagents, especially those that are highly selective, is superior to stoichiometric reagents as it reduces waste and improves efficiency scispace.comacs.org. Transition-metal catalysis (e.g., copper, palladium) in benzofuran synthesis aligns with this principle by enabling efficient transformations with reduced reagent consumption nih.govacs.orgresearchgate.net.
Reduced Derivatization: Minimizing or avoiding unnecessary derivatization steps (e.g., protection/deprotection) reduces the consumption of additional reagents and the generation of waste acs.orgsigmaaldrich.com.
By integrating these principles, the synthesis of this compound and its derivatives can become more sustainable, efficient, and environmentally benign.
Scale-Up Considerations and Process Optimization in this compound Production
The transition of a chemical synthesis from laboratory-scale research to industrial production necessitates a thorough understanding of scale-up considerations and process optimization. For this compound, a compound with diverse applications, optimizing its production involves enhancing efficiency, reducing reaction times, improving yields, and ensuring cost-effectiveness and scalability of purification methods.
Optimized Synthetic Methodologies Traditional methods for synthesizing this compound, such as the condensation of salicylaldehyde with chloroacetone in the presence of potassium carbonate, have been reported to yield approximately 70% of the product over a reaction time of 7-8 hours nih.govuni.lu. However, significant advancements have been made through process optimization, particularly with the adoption of Phase Transfer Catalysis (PTC). Under PTC conditions, using catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHSO4), the synthesis of this compound has demonstrated remarkable improvements, achieving yields of up to 92% and drastically reducing reaction times to 2-3 hours nih.gov. This reduction in reaction time and increase in yield are critical for industrial scalability, as they directly impact throughput and cost of goods.
Another synthetic approach involves the cyclization-decarboxylation of carboxylic acid derivatives, which typically yields 50-58% sigmaaldrich.com. While acid-catalyzed cyclization of precursors like 2-hydroxyacetophenone (B1195853) with 2-methylphenol is a well-established method, it often provides moderate yields nih.gov. The choice of synthetic route for scale-up is often dictated by a balance between yield, cost of reagents, reaction complexity, and environmental impact.
Process Parameters and Optimization Optimization efforts extend beyond simply selecting a high-yielding reaction. Key parameters such as temperature, solvent choice, catalyst loading, and reactant concentrations are meticulously studied to ensure robustness and efficiency at larger scales. For instance, the shift to PTC conditions for this compound synthesis exemplifies how a change in catalytic system can profoundly affect reaction kinetics and thermodynamics, leading to improved process metrics.
The table below highlights the comparative performance of conventional versus PTC methods for this compound synthesis:
| Method | Key Conditions | Reaction Time (hours) | Yield (%) |
| Conventional | Dry acetone, baked K₂CO₃ | 7-8 | 70 |
| Phase Transfer Catalyst | TBAHSO₄ catalyst, PTC conditions | 2-3 | 92 |
Purification Techniques for Large-Scale Production Efficient and scalable purification is paramount in industrial production. While laboratory-scale purifications often rely on chromatographic methods like silica (B1680970) gel chromatography, these are generally less suitable for large-scale operations due to high solvent consumption, cost, and labor intensity sigmaaldrich.com. For this compound and its intermediates, more scalable techniques include:
Recrystallization: This method is highly favored for large-scale purification due to its cost-effectiveness and ability to yield high-purity crystalline products. For example, recrystallization from an ethanol (B145695)/water mixture (7:3) has been shown to achieve over 99% purity for related benzofuran derivatives sigmaaldrich.com.
Vacuum Distillation: For volatile intermediates, vacuum distillation can achieve high recovery rates (e.g., 85-90%) and is a highly scalable purification technique sigmaaldrich.com.
Salt Formation: Converting intermediates into easily isolable salts (e.g., dicyclohexylammonium (B1228976) salt) can improve handling and purification efficiency for large-scale processes sigmaaldrich.com.
The selection of a purification strategy is critical for minimizing waste, reducing production costs, and ensuring product quality at scale.
Considerations for Industrial Implementation Scaling up chemical processes, including that of this compound, involves a holistic evaluation of various factors to ensure successful industrial implementation. These include:
Cost-Effectiveness: Identifying and utilizing economical reagents and materials is a primary goal of process optimization labsolu.ca. This often involves exploring alternative raw material sources or modifying reaction schemes to use cheaper, more abundant starting materials.
Safety and Sustainability: Processes must be designed to be inherently safer, minimizing hazardous intermediates and by-products. The adoption of green chemistry principles, such as the use of environmentally benign solvents (e.g., polyethylene (B3416737) glycol-400) and recyclable catalysts (e.g., bleaching earth clay), is increasingly important for sustainable production.
Process Transfer and Reproducibility: Successful scale-up requires detailed documentation and rigorous evaluation of synthetic pathways for exothermicity, productivity, and reproducibility at intermediate (e.g., 50g-250g) and pilot (e.g., 10kg-50kg) scales. This ensures that the optimized laboratory protocol can be reliably replicated in a manufacturing plant labsolu.ca.
Flow Chemistry: Modern approaches like flow chemistry offer significant advantages for scale-up and optimization. Flow systems allow for rapid screening of reaction conditions and, once optimized, can be scaled by increasing flow rates to produce hundreds of grams to liters of product overnight, offering precise control over reaction parameters and enhanced safety for exothermic reactions.
The optimization of this compound production is an ongoing endeavor, driven by the need for higher yields, reduced costs, and more sustainable manufacturing practices.
Chemical Reactivity and Mechanistic Investigations of 2 Acetylbenzofuran
Electrophilic and Nucleophilic Substitution Reactions of the Benzofuran (B130515) Nucleus
The benzofuran ring system is generally susceptible to electrophilic attack, with substitution typically favored at the C-2 position due to the electron-donating effect of the oxygen atom which stabilizes the intermediate carbocation. rsc.org However, in 2-acetylbenzofuran, this position is already substituted. The acetyl group at the C-2 position is an electron-withdrawing group, which deactivates the furan (B31954) ring towards electrophilic substitution.
Consequently, electrophilic substitution reactions on this compound are directed towards the benzene (B151609) ring. The acetyl group exerts a deactivating, meta-directing effect on the benzene ring for typical electrophilic aromatic substitution reactions. This would favor substitution at the C-4 and C-6 positions. Conversely, the oxygen atom of the furan ring can exert an activating, ortho, para-directing effect on the fused benzene ring. The interplay of these electronic effects determines the regioselectivity of substitution. For instance, in related dihydrobenzofuran systems, electrophilic substitution has been observed at the 5-position. vulcanchem.com
Nucleophilic aromatic substitution on the benzofuran nucleus of this compound is less common, as the ring system is inherently electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, a condition not inherently met in this compound itself. libretexts.orgwikipedia.org However, derivatives of this compound, such as those with halogen substituents on the benzene ring, could potentially undergo nucleophilic aromatic substitution under specific conditions. libretexts.org
Carbonyl Group Reactivity and Transformations of the 2-Acetyl Moiety
The acetyl group at the 2-position of the benzofuran ring is a key functional handle, enabling a wide array of chemical transformations. Its reactivity is central to the utility of this compound as a building block in synthetic chemistry.
Condensation Reactions, Including Claisen-Schmidt
The methyl group of the 2-acetyl moiety is sufficiently acidic to participate in base-catalyzed condensation reactions. A prominent example is the Claisen-Schmidt condensation, where this compound reacts with various aromatic or heterocyclic aldehydes to furnish α,β-unsaturated ketones, commonly known as chalcones. Current time information in Bangalore, IN.mdpi.com These reactions are typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. mdpi.com Microwave-assisted Claisen-Schmidt condensations of this compound have also been reported, often leading to improved reaction times and yields. Current time information in Bangalore, IN.researchgate.net
The resulting chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. For example, condensation of this compound with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde yields a chalcone (B49325) that serves as a precursor for other heterocyclic systems. uobaghdad.edu.iq Similarly, reaction with formylpyrazole gives chalcone derivatives with demonstrated biological activities. mdpi.com
Table 1: Examples of Claisen-Schmidt Condensation Reactions with this compound
| Aldehyde Reactant | Base/Conditions | Product Type | Ref. |
| Fluorinated Benzaldehydes | Alkaline media, Microwave | Fluorinated Chalcones | Current time information in Bangalore, IN. |
| Substituted Aldehydes | Basic reflux | Chalcones | smolecule.com |
| Formylpyrazole | Anhydrous potassium carbonate | Chalcone derivatives | mdpi.com |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Claisen condensation | Chalcone | uobaghdad.edu.iq |
Oxidative and Reductive Modifications
The carbonyl group of this compound can undergo both oxidation and reduction.
Reductive Modifications: The acetyl group is readily reduced to a secondary alcohol, 1-(benzofuran-2-yl)ethanol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent is a common reagent for this purpose. niscpr.res.in Electrochemical methods have also been employed for the reduction of the carbonyl group in this compound and its derivatives, yielding the corresponding secondary alcohols. researchgate.netniscpr.res.in Catalytic hydrogenation offers another route for reduction. The choice of catalyst can influence the selectivity of the reduction. For instance, platinum oxide has been shown to selectively reduce the acetyl group without affecting the furan ring's double bond, whereas Raney nickel can also hydrogenate the C=C bond of the heterocycle. mdpi.com
Oxidative Modifications: The acetyl group can be oxidized to a carboxylic acid functionality. Strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be used to achieve this transformation, yielding benzofuran-2-carboxylic acid derivatives. smolecule.com Hypervalent iodine reagents have also been used in the oxidative coupling of the silyl (B83357) enol ether of this compound to produce 1,4-dicarbonyl compounds. rsc.org
Table 2: Summary of Oxidative and Reductive Modifications
| Transformation | Reagent/Method | Product | Ref. |
| Reduction | Sodium Borohydride (NaBH₄) | 1-(Benzofuran-2-yl)ethanol | niscpr.res.in |
| Reduction | Electrochemical Reduction | 1-(Benzofuran-2-yl)ethanol | researchgate.netniscpr.res.in |
| Selective Reduction | Platinum Oxide, H₂ | 1-(Benzofuran-2-yl)ethanol | mdpi.com |
| Oxidation | Potassium Permanganate | Benzofuran-2-carboxylic acid derivative | smolecule.com |
Halogenation at the Alpha-Carbon of the Acetyl Group
The alpha-carbon of the acetyl group in this compound is readily halogenated, particularly under acidic conditions. The reaction proceeds through an enol intermediate. Bromination is a well-documented example of this transformation. wikipedia.org
Annulation and Ring-Forming Reactions Utilizing this compound
This compound and its derivatives are pivotal starting materials for the synthesis of a diverse range of fused and appended heterocyclic systems. The reactivity of the acetyl group, either directly or after conversion to other functional groups like chalcones or α-haloketones, facilitates these cyclization reactions.
Synthesis of Fused Heterocyclic Systems (e.g., Pyrazoles, Indoles, Quinolines, Thiazoles, Oxazoles)
Pyrazoles: Pyrazole derivatives can be synthesized from this compound. A common route involves the initial conversion of this compound to a chalcone via Claisen-Schmidt condensation. The subsequent reaction of this chalcone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of pyrazoline intermediates, which can be further modified to yield pyrazoles. smolecule.combenchchem.com Another approach involves the reaction of this compound with phenyl hydrazine to form a hydrazone, which can then be cyclized under Vilsmeier-Haack conditions to afford a pyrazole-4-carboxaldehyde. nih.gov
Indoles: The synthesis of indole (B1671886) derivatives from this compound has been reported through various strategies. One method involves a one-pot, four-component condensation of this compound, N-substituted-indole-3-aldehydes, 3-cyanocarbomethylindole, and ammonium (B1175870) acetate (B1210297) to produce 2,6-bis(1H-indol-3-yl)-4-(benzofuran)pyridine-5-carbonitriles. researchgate.net Other synthetic routes involve the condensation of this compound derivatives with Wittig or Wittig-Horner reagents to generate intermediates that can lead to indole-containing structures. nih.gov
Quinolines: this compound is a key reactant in the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids. researchgate.net In this reaction, this compound is condensed with isatin (B1672199) under basic conditions to yield 2-(benzofuran-2-yl)quinoline-4-carboxylic acid. researchgate.net These quinoline (B57606) derivatives can be further functionalized. wikipedia.org
Thiazoles: The synthesis of thiazole (B1198619) derivatives often proceeds through the α-halogenated derivative of this compound. For example, 2-bromo-1-(benzofuran-2-yl)ethanone, prepared from this compound, reacts with thiourea (B124793) or thioamides to yield 2-amino or 2-substituted-4-(benzofuran-2-yl)thiazoles. wikipedia.org One-pot reactions involving 2-bromoacetylbenzofuran, an aniline, and phenyl isothiocyanate have also been developed to synthesize substituted thiazol-2(3H)-imines. researchgate.net
Oxazoles: Similar to thiazoles, oxazoles can be synthesized from the α-halogenated derivatives of this compound. The reaction of 2-chloro-1-(benzofuran-2-yl)ethanone with urea (B33335) in ethanol (B145695) yields 4-(benzofuran-2-yl)-1,3-oxazol-2-amine. iipseries.org
Table 3: Heterocyclic Systems Synthesized from this compound
| Heterocyclic System | Key Intermediate from this compound | Reagents for Cyclization | Ref. |
| Pyrazoles | Chalcone | Hydrazine hydrate | smolecule.combenchchem.com |
| Pyrazoles | Hydrazone | Vilsmeier-Haack reagent (POCl₃, DMF) | nih.gov |
| Indoles | This compound | N-substituted-indole-3-aldehydes, etc. | researchgate.net |
| Quinolines | This compound | Isatin (Pfitzinger reaction) | researchgate.net |
| Thiazoles | 2-Bromo-1-(benzofuran-2-yl)ethanone | Thiourea/Thioamides | wikipedia.org |
| Oxazoles | 2-Chloro-1-(benzofuran-2-yl)ethanone | Urea | iipseries.org |
Formation of Polycyclic Architectures
This compound serves as a versatile building block in the synthesis of complex polycyclic systems. Its reactivity allows for the construction of fused ring structures through various cyclization strategies.
One notable application involves the reaction of this compound with chalcones. For instance, the reaction with specific chalcone derivatives can lead to the formation of pyrylium (B1242799) salts, which are precursors to other heterocyclic systems. acs.org Research has demonstrated that reacting this compound with chalcones in the presence of an acid catalyst like tetrafluoroboric acid etherate (HBF4·Et2O) can produce polycyclic pyrylium salts. acs.org
Another approach to polycyclic structures involves the cyclization of intermediates derived from this compound. For example, 5-bromo-3-amino-2-acetylbenzofuran, which can be synthesized from 5-bromosalicylonitrile and chloroacetone (B47974), is a key intermediate. chemicc.com This compound can react with various aromatic aldehydes to form chalcones, which then undergo cyclization in the presence of orthophosphoric acid in acetic acid to yield 8-bromo-2-phenylbenzofuro[3,2-b]pyridine-4-ones, a class of polycyclic heteroaromatic compounds. chemicc.com
Furthermore, this compound derivatives can be utilized in the synthesis of benzofuran thiazolo[3,2-a]benzimidazoles. This is achieved by first preparing substituted benzimidazol-sulfanyl benzofuran ethanone (B97240) intermediates by refluxing this compound with substituted 2-mercaptobenzimidazole. Subsequent cyclization of these intermediates using polyphosphoric acid furnishes the desired polycyclic compounds. researchgate.net
The synthesis of polycyclic aromatic compounds can also be achieved through electrochemically driven [4+2] benzannulation reactions. While not directly starting from this compound itself, this method highlights a modern approach to constructing polycyclic systems that could potentially be adapted for advanced derivatives of this compound. rsc.org
The following table summarizes selected examples of polycyclic architectures formed from this compound derivatives.
| Starting Material | Reagents | Product Type | Ref |
| This compound | Chalcones, HBF4·Et2O | Polycyclic Pyrylium Salts | acs.org |
| 5-Bromo-3-amino-2-acetylbenzofuran | Aromatic Aldehydes, then Orthophosphoric Acid/Acetic Acid | 8-Bromo-2-phenylbenzofuro[3,2-b]pyridine-4-ones | chemicc.com |
| This compound | Substituted 2-Mercaptobenzimidazole, then Polyphosphoric Acid | Benzofuran Thiazolo[3,2-a]benzimidazoles | researchgate.net |
Transition-Metal Catalyzed Reactions Involving this compound
This compound and its derivatives are valuable substrates in a variety of transition-metal-catalyzed reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn These reactions are pivotal for the synthesis of complex molecules. numberanalytics.comsioc-journal.cn
Palladium-Catalyzed Reactions:
Palladium catalysts are widely employed for cross-coupling reactions. nih.gov For instance, palladium(II) acetate has been used to catalyze the synthesis of benzoyl-substituted benzofuran heterocycles from aryl boronic acids and 2-(2-formylphenoxy)acetonitriles. acs.org Palladium-catalyzed reactions of 2-halobenzo[b]furans with various organometallic reagents (aryl, alkynyl, and alkylaluminum) provide an efficient route to 2-substituted benzo[b]furans. researchgate.net A combination of palladium chloride (PdCl2) and XantPhos as a ligand has been shown to be effective for the cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents, yielding 2-alkenylbenzo[b]furan derivatives in high yields. rsc.org
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, is used to couple terminal alkynes with iodophenols, which then undergo intramolecular cyclization to form benzofuran derivatives. acs.org
Rhodium-Catalyzed Reactions:
Rhodium catalysts are particularly known for their application in asymmetric hydrogenation. numberanalytics.com A rhodium complex has been utilized for the asymmetric transfer hydrogenation of this compound to produce (1R)-1-(1-benzofuran-2-yl)ethan-1-ol with high yield and enantiomeric excess. vulcanchem.com This reaction typically uses triethylamine (B128534) and formic acid and can be performed under solvent-free conditions. vulcanchem.com Rhodium(II) acetate has been shown to catalyze the decomposition of α,β-unsaturated diazo compounds, leading to the formation of 3-acetylbenzofuran-2(3H)-ones. researchgate.net
Copper-Catalyzed Reactions:
Copper(II) acetate has been used to promote the synthesis of azine derivatives based on a naphthalene (B1677914) scaffold, where this compound can be involved in the formation of related structures. researchgate.net Copper catalysts are also used in conjunction with palladium in reactions like the Sonogashira coupling. acs.org
The table below provides a summary of selected transition-metal-catalyzed reactions involving this compound and its derivatives.
| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Ref |
| PdCl2 / XantPhos | Cross-coupling | 2-Bromobenzo[b]furans, Alkenylaluminum reagents | 2-Alkenylbenzo[b]furan derivatives | rsc.org |
| Rhodium complex, Triethylamine, Formic acid | Asymmetric Transfer Hydrogenation | This compound | (1R)-1-(1-Benzofuran-2-yl)ethan-1-ol | vulcanchem.com |
| Rhodium(II) acetate | Decomposition/Cyclization | Aryl 2-diazobutyrates | 3-Acetylbenzofuran-2(3H)-ones | researchgate.net |
| (PPh3)PdCl2 / CuI | Sonogashira Coupling/Cyclization | Terminal alkynes, Iodophenols | Benzofuran derivatives | acs.org |
Radical Reactions and Photochemical Transformations
This compound and its derivatives can undergo radical and photochemical reactions, leading to unique molecular structures and transformations.
Radical Reactions:
The reaction of N-(this compound-3-yl)acetamide with sulphuryl chloride, which can proceed through either a free-radical or an electrophilic pathway, has been investigated. rsc.org Experiments using radical inhibitors suggested that the chlorination reaction to replace the 2-acetyl group with chlorine is likely electrophilic in nature. rsc.orgrsc.org In contrast, reaction with bromine or phenyltrimethylammonium (B184261) tribromide leads to the formation of the bromoacetyl derivative, indicating a different reaction mechanism. rsc.orgrsc.org
Theoretical studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have provided insights into the potential radical-initiated degradation pathways, which could be analogous for this compound. nih.gov These studies show that OH radicals can add to the furan ring or abstract a hydrogen atom, leading to various intermediates and products. nih.gov
Photochemical Transformations:
The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a key photochemical transformation. wikipedia.org This reaction can be applied to this compound derivatives to form oxetane (B1205548) rings. For example, the [2+2] cycloaddition of this compound-3-yl acetate with 2,3-dihydro-1,4-dioxin has been reported. researchgate.net
The photochemical reactions of furan derivatives with carbonyl compounds have been studied extensively. photobiology.comrsc.org The irradiation of 2-furylmethanol derivatives in the presence of aromatic carbonyl compounds like benzophenone (B1666685) or benzaldehyde (B42025) leads to the formation of oxetane products with varying degrees of regioselectivity and stereoselectivity. photobiology.com The regioselectivity of the cycloaddition is influenced by the substituents on the furan ring. photobiology.com
The following table summarizes key findings in the radical and photochemical reactions of this compound and related compounds.
| Reaction Type | Substrate | Reagent(s) | Key Observation/Product | Ref |
| Halogenation | N-(this compound-3-yl)acetamide | Sulphuryl chloride | Replacement of acetyl group with chlorine (likely electrophilic) | rsc.orgrsc.org |
| Halogenation | N-(this compound-3-yl)acetamide | Bromine | Formation of bromoacetyl derivative | rsc.orgrsc.org |
| Photocycloaddition (Paternò–Büchi) | This compound-3-yl acetate | 2,3-Dihydro-1,4-dioxin | [2+2] cycloaddition product | researchgate.net |
| Photocycloaddition | 2-Furylmethanol derivatives | Benzophenone, Benzaldehyde | Formation of oxetane regioisomers | photobiology.com |
Biological Activity and Medicinal Chemistry Research on 2 Acetylbenzofuran Derivatives
Anti-inflammatory and Immunomodulatory Effects
Derivatives of 2-acetylbenzofuran have demonstrated notable anti-inflammatory and immunomodulatory properties. Certain chalcone (B49325) derivatives originating from this compound, for instance, have shown significant anti-inflammatory activity. rsc.org The anti-inflammatory effects of benzofuran-based compounds are often attributed to their ability to modulate key inflammatory pathways. For example, some derivatives have been shown to effectively reduce the production of pro-inflammatory cytokines like tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8. nih.gov Furthermore, certain 2-arylbenzofuran derivatives possess the ability to shift microglia from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype, highlighting their immunomodulatory potential. ijpsonline.com
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a major strategy for anti-inflammatory drugs. nih.gov Research has shown that some derivatives of this compound can act as COX inhibitors. For example, chalcones derived from 4-methoxy-2-acetyl benzofuran (B130515) have been synthesized and evaluated for their antioxidant and potential anti-inflammatory activities. jopir.inresearchgate.net The development of selective COX-2 inhibitors is a significant area of interest to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov While direct studies on this compound itself as a COX inhibitor are limited, the broader class of benzofuran derivatives has been investigated for this activity. nih.govnih.gov The structural framework of this compound provides a versatile scaffold for designing novel COX inhibitors.
Table 1: COX-2 Inhibitory Activity of Selected Benzofuran and Related Derivatives
| Compound | COX-2 Inhibition (%) | Reference |
|---|---|---|
| Compound 3 (Sclerotiorin Derivative) | 70.6% | mdpi.com |
| Compound 7 (Sclerotiorin Derivative) | 58.7% | mdpi.com |
| Compound 13 (Sclerotiorin Derivative) | 51.1% | mdpi.com |
| Compound 25 (Sclerotiorin Derivative) | 66.1% | mdpi.com |
| Sclerotiorin | 56.1% | mdpi.com |
| Indomethacin (Positive Control) | 78.9% | mdpi.com |
| Compound 6i (Pyrazoline Derivative) | 85.3% | researchgate.net |
| Celecoxib (Reference) | 70.4% | researchgate.net |
The transcription factor Nuclear Factor Kappa-B (NF-κB) is a critical regulator of genes involved in inflammation and immune responses. nih.govecrjournal.com Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. nih.govfrontiersin.org Several benzofuran derivatives have been identified as potent inhibitors of NF-κB transcriptional activity. nih.govresearchgate.net For instance, a benzofuran-3(2H)-one derivative demonstrated significant anti-inflammatory effects by safely suppressing NF-κB activity in macrophage cells. nih.gov Similarly, other 2-aroylbenzofuran and benzofuran-3-one derivatives have shown promising anti-inflammatory impacts through the inhibition of NF-κB transcription without causing cytotoxicity. nih.gov The ability of these compounds to modulate the NF-κB pathway underscores their therapeutic potential for a range of inflammatory conditions.
Neuroprotective and Central Nervous System Applications
Benzofuran derivatives, including those related to this compound, have emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD). ijpsonline.comijpsonline.com Their neuroprotective effects are often multifaceted, targeting various pathological aspects of the disease. ijpsonline.comgoogle.com
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. ijpsonline.comnih.gov Numerous studies have reported the synthesis and evaluation of this compound derivatives as cholinesterase inhibitors. jst.go.jpdergipark.org.tr For example, a series of pyridinium (B92312) salts bearing a benzofuran ring, derived from this compound, exhibited significant inhibitory activity against both AChE and BuChE. jst.go.jp Notably, some of these compounds displayed higher potency than the reference drug galantamine. jst.go.jp The structure-activity relationship studies revealed that the benzofuran moiety is crucial for the observed inhibitory activity. jst.go.jp
Table 2: Cholinesterase Inhibitory Activity of Selected this compound Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3a | eeAChE | 0.32 | jst.go.jp |
| BuChE | 0.95 | jst.go.jp | |
| Compound 3b | eeAChE | 0.23 | jst.go.jp |
| hAChE | 0.24 | jst.go.jp | |
| Galantamine (Reference) | eeAChE | 0.43 | jst.go.jp |
| BuChE | 14.92 | jst.go.jp |
eeAChE: electric eel Acetylcholinesterase, hAChE: human Acetylcholinesterase
The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. mdpi.com β-secretase (BACE1) is a key enzyme in the production of Aβ. mdpi.com Consequently, inhibiting Aβ aggregation and BACE1 activity are major therapeutic goals. Several benzofuran-based compounds have been developed as inhibitors of Aβ aggregation. ijpsonline.com For instance, an orally active benzofuran derivative was found to have significant anti-aggregation action, restore cellular survival after Aβ-induced cytotoxicity, and improve memory in animal models of AD by reducing Aβ accumulation in the brain. ijpsonline.com Additionally, some 2-arylbenzofuran analogs have been synthesized and evaluated as dual inhibitors of BACE1 and cholinesterases. ijpsonline.com
Other Emerging Biological Activities
The versatile scaffold of this compound has led to the exploration of its derivatives for a wide range of other biological activities. Research has indicated their potential as anticancer agents, with some derivatives showing antiproliferative activity against various cancer cell lines. nih.gov For example, certain 2-ethylidene derivatives of this compound exhibited strong antiproliferative effects against liver and breast cancer cells by inhibiting tubulin polymerization. nih.gov Furthermore, various derivatives have been synthesized and screened for antimicrobial activities, including antibacterial and antifungal properties. nih.govresearchgate.net Some compounds have shown mild to moderate activity against strains like S. aureus and C. albicans. nih.govresearchgate.net The broad biological profile of this compound derivatives continues to make them an attractive starting point for the development of new therapeutic agents. rsc.org
Antiviral Properties
The benzofuran nucleus is a significant scaffold in the development of new antiviral agents. researchgate.netrsc.orgmdpi.com Derivatives of this compound have been a particular focus of research, demonstrating notable activity against a variety of DNA and RNA viruses. researchgate.net
A study involving the synthesis of new benzofuran derivatives identified several compounds with specific antiviral effects. For instance, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed specific activity against the respiratory syncytial virus (RSV) in HeLa cells. researchgate.net Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus in MDCK cells. researchgate.net
Further research into 2-thio substituted compounds also revealed virus-specific inhibitory action. researchgate.net For example, certain imidazo[1,5-a]-1,3,5-triazin-4-one derivatives demonstrated inhibitory effects against influenza A virus and RSV at concentrations significantly lower than their cytotoxic levels. researchgate.net The antiviral potential of benzofuran derivatives is an active area of investigation, with coumarone, found in bark oil, being a notable example of a natural antiviral agent. researchgate.net
In the quest for novel anti-HIV agents, a series of this compound derivatives were synthesized and evaluated. koreascience.kr Among the tested compounds, some showed a significant reduction in the viral cytopathic effect, with one in particular being confirmed to have moderate anti-HIV activity. koreascience.kr
The interaction of these derivatives with viral components is crucial to their mechanism of action. For example, studies on new furochromone and benzofuran derivatives have explored their DNA binding and antiviral activities. nih.gov One particular 3-acetylbenzofuran derivative, obtained from the bromination and subsequent hydrolysis of visnagin, was found to be the most active antiviral agent against the HS-I virus among the tested compounds. nih.gov
Antihyperglycemic and Anticonvulsant Potentials
Derivatives of this compound have shown promise as both antihyperglycemic and anticonvulsant agents. nih.govresearchgate.net The structural versatility of the benzofuran core allows for modifications that can target different biological pathways involved in these conditions. ijpsonline.com
In the context of anticonvulsant activity, several studies have highlighted the potential of benzofuran derivatives. researchgate.netresearchgate.net For example, certain aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketones and their corresponding ketoximes have been investigated for their anticonvulsant properties. researchgate.net One compound, in particular, exhibited maximum activity in pentylenetetrazol-induced convulsions. researchgate.net The synthesis of Schiff's bases from this compound derivatives has also yielded compounds with good to moderate anticonvulsant activity. nih.gov
The antihyperglycemic potential of these compounds is also an area of active research. While direct data on this compound's antihyperglycemic effects is limited in the provided context, the broader class of benzofuran derivatives has been explored for anti-diabetic properties. researchgate.net
Cardiotonic and Anti-arrhythmic Effects
Certain derivatives of this compound, such as amiodarone (B1667116) and benziodarone, are established drugs for treating cardiovascular conditions like arrhythmia. researchgate.net The 2-pyrone moiety, which can be conceptually related to the benzofuran structure, is found in numerous natural products exhibiting a wide range of biological activities, including cardiotonic effects. researchgate.net
While glycosides have traditionally been used for heart failure, their clinical application is hampered by the risk of fatal arrhythmias. mdpi.com This has spurred the development of non-glycosidic cardiotonic agents, a class to which some benzofuran derivatives could belong. mdpi.com
The anti-arrhythmic action of many drugs is linked to their effects on ion channels, such as sodium and calcium channels. nih.gov Class I antiarrhythmic drugs, for instance, work by impairing Na+ channel recovery, which also leads to a negative inotropic (force of contraction) effect. nih.gov It is plausible that some this compound derivatives exert their anti-arrhythmic effects through similar mechanisms. The presence of a bulky, lipophilic, and strongly basic quinolizidine (B1214090) moiety has been a characteristic of some previously described antiarrhythmic agents. mdpi.com
Structure-Activity Relationship (SAR) Analysis and Rational Drug Design
Impact of Substituent Effects on Biological Profiles
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. mdpi.comnih.gov Structure-Activity Relationship (SAR) studies are crucial for understanding these effects and for designing more potent and selective therapeutic agents. collaborativedrug.comoncodesign-services.com
For instance, in the context of anticancer activity, substitutions at the C-2 position of the benzofuran ring, often with an ester or another heterocyclic ring, have been found to be critical for cytotoxic activity. mdpi.comnih.gov The introduction of halogens like bromine, chlorine, or fluorine into the benzofuran ring has consistently led to a significant increase in anticancer activities. nih.gov This is likely due to the ability of halogens to form "halogen bonds," which enhance binding affinity to biological targets. nih.gov The position of the halogen is also a key determinant of its biological activity. nih.gov For example, placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran has been associated with maximum activity in some studies. nih.gov
In the realm of antiviral agents, the length of an alkyloxy chain at the 7-position of the this compound skeleton was shown to be important for activity against the respiratory syncytial virus. researchgate.net Specifically, dodecyloxy and tridecyloxy chains conferred specific activity. researchgate.net
Identification of Pharmacophoric Features
Pharmacophore modeling is a key aspect of rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. mdpi.com For this compound derivatives, identifying these features helps in designing new molecules with improved therapeutic potential.
A pharmacophore model for a series of compounds typically includes features such as hydrogen bond donors, hydrogen bond acceptors, aromatic centers, and hydrophobic regions. mdpi.com For example, in a study of 2,6,9-trisubstituted purine (B94841) derivatives, pharmacophore models were developed for different cancer cell lines, revealing the key structural requirements for their cytotoxic activity. mdpi.com These models identified aromatic centers, hydrogen acceptor/donor centers, and hydrophobic areas as crucial features. mdpi.com
By understanding the key pharmacophoric features and the impact of various substituents, medicinal chemists can rationally design novel this compound derivatives with enhanced potency and selectivity for a range of therapeutic targets. oncodesign-services.com
Computational Chemistry and Molecular Modeling Studies of 2 Acetylbenzofuran Systems
Quantum Chemical Calculations and Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-acetylbenzofuran. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.orgnih.gov This process involves finding the minimum energy conformation on the potential energy surface. For benzofuran (B130515) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++(d,p), are used to predict geometric parameters. physchemres.orgresearchgate.netresearchgate.netmdpi.com
The optimization of the this compound structure reveals key bond lengths and angles. For instance, in the related 1-benzofuran-2-carboxylic acid, DFT calculations have shown excellent agreement between computed and experimentally determined geometric parameters. researchgate.net This accuracy provides confidence in the theoretically predicted structures, which are crucial for subsequent analyses like docking and reactivity studies. researchgate.net
Table 1: Representative Geometrical Parameters from DFT Optimization Note: This table is illustrative of typical parameters obtained from DFT calculations on benzofuran systems.
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| C-O (furan ring) | ~1.37 | B3LYP/6-31G(d,p) |
| C=C (furan ring) | ~1.36 | B3LYP/6-31G(d,p) |
| C=O (acetyl group) | ~1.23 | B3LYP/6-31G(d,p) |
| C-C-O (angle in furan) | ~110.5 | B3LYP/6-31G(d,p) |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of molecules. researchgate.netajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. ajchem-a.comirjweb.com
The energy gap (ΔE) between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. irjweb.comchemrxiv.org A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.com For a derivative of this compound, N-(this compound-3-yl)acrylamide, the HOMO-LUMO energy gap was calculated to be 5.41 eV, indicating high stability. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -E_HOMO
Electron Affinity (A): A ≈ -E_LUMO
Chemical Hardness (η): η = (I - A) / 2
Electronegativity (χ): χ = (I + A) / 2
Electrophilicity Index (ω): ω = χ² / (2η) chemrxiv.org
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors Note: Values are illustrative and depend on the specific molecule and computational level.
| Parameter | Definition | Typical Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| ΔE (Energy Gap) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability researchgate.net |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |
| Electrophilicity (ω) | χ² / (2η) | Propensity of a species to accept electrons chemrxiv.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. wolfram.comreadthedocs.io It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netavogadro.cc
The MEP map is color-coded to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. In this compound, this region is typically localized around the oxygen atom of the acetyl group. researchgate.net
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For benzofuran derivatives, MEP analysis clearly shows that the negative potential is concentrated around the electronegative oxygen atoms, making them the primary sites for interaction with electrophiles. researchgate.net
Fukui Functions indicate the change in electron density at a specific atom when the total number of electrons in the system changes. sunrise.tw They help pinpoint the most reactive sites for:
Nucleophilic attack (f_k^+): Indicates the site most likely to accept an electron.
Electrophilic attack (f_k^-): Indicates the site most likely to donate an electron.
Radical attack (f_k^0): Indicates the site most susceptible to radical reactions.
Parr Functions were later introduced as an alternative to Fukui functions for predicting reactive sites in polar reactions. scite.ai The nucleophilic Parr function (P_k^-) and electrophilic Parr function (P_k^+) are derived from the atomic spin density of the radical cation and anion of the molecule, respectively. scite.airesearchgate.net These functions provide a clear picture of local nucleophilicity and electrophilicity, identifying the specific atoms within the this compound system that are most likely to participate in chemical reactions. researchgate.net
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. plos.org By solving Newton's equations of motion, MD simulations provide a dynamic view of the conformational flexibility of a molecule like this compound in a simulated environment, such as in a solvent or near a biological target. nih.govnih.gov
These simulations are crucial for:
Exploring Conformational Space: Identifying the different shapes (conformations) a molecule can adopt and the energy barriers between them. researchgate.net
Analyzing Flexibility: Understanding which parts of the molecule are rigid and which are flexible. This is particularly important for ligand-receptor binding, as a flexible ligand can adapt its shape to fit into a binding site. nih.gov
Studying Solvation Effects: Observing how interactions with solvent molecules (e.g., water) influence the structure and dynamics of the compound.
Ligand-Target Interactions through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein or enzyme) to form a stable complex. researchgate.netnih.gov It is a key tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. mdpi.com
The process involves placing the ligand into the binding site of the receptor and evaluating the "goodness of fit" using a scoring function, which estimates the binding free energy. A lower (more negative) docking score typically indicates a more favorable binding interaction. researchgate.net
Docking studies of benzofuran derivatives against various biological targets, such as enzymes implicated in cancer (e.g., PI3K, VEGFR-2) or bacterial proteins, have successfully identified key interactions. nih.govresearchgate.net These interactions often include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor's binding site.
Pi-Pi Stacking: Interactions between aromatic rings, such as the benzofuran core.
For example, a study on benzofuran hybrids as dual PI3K/VEGFR-2 inhibitors used molecular docking to understand the binding modes and rationalize the observed enzyme inhibition activity. nih.gov Such studies provide a structural basis for the compound's biological activity and guide the design of more potent and selective inhibitors. nih.gov
Binding Affinity Predictions and Interaction Mapping
Molecular docking simulations are frequently employed to predict the binding affinities and map the interactions of this compound derivatives with various biological targets. These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy between the ligand and the protein. A more negative score typically indicates a stronger predicted binding affinity.
For instance, a benzofuranyl thiosemicarbazone derivative, known as Compound 8, was identified as a potent dual inhibitor of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net Computational docking was used to estimate its binding affinity for these cancer-related targets. nih.gov Similarly, a series of benzofuran derivatives (M5k-M5o) were docked against a bacterial protein target (PDB ID: 1aj6), yielding binding energies ranging from -6.9 to -10.4 kcal/mol, suggesting potentially strong interactions. africanjournalofbiomedicalresearch.comresearchgate.net
The interaction of benzofuran derivatives with transport proteins has also been explored. A study on the binding of a 4-nitrophenyl-functionalized benzofuran (BF1) to Bovine Serum Albumin (BSA) predicted a high affinity, which was later confirmed experimentally with a dissociation constant (kD) of 28.4 ± 10.1 nM. mdpi.com This highlights the ability of computational methods to forecast the binding characteristics of these compounds not only with therapeutic enzyme targets but also with proteins involved in their systemic distribution. mdpi.com
| Compound/Series | Protein Target | Predicted Binding Energy (kcal/mol) | Experimental Affinity (kD) |
|---|---|---|---|
| Compound 8 | PI3Kα / VEGFR-2 | Not explicitly stated | - |
| Derivatives M5k-M5o | Bacterial Protein (1aj6) | -6.9 to -10.4 | - |
| BF1 (monofuran) | Bovine Serum Albumin (BSA) | Higher affinity predicted | 28.4 ± 10.1 nM |
| BDF1 (difuran) | Bovine Serum Albumin (BSA) | Lower affinity predicted | 142.4 ± 64.6 nM |
Enzyme Active Site Investigations
Beyond predicting affinity, molecular docking provides a detailed view of how this compound derivatives orient themselves within an enzyme's active site. This allows researchers to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for binding and inhibitory activity.
In the investigation of Compound 8 as a dual PI3K/VEGFR-2 inhibitor, docking studies were performed using the co-crystal structures of the target enzymes (PDB codes: 4JPS for PI3Kα and 3WZE for VEGFR-2). researchgate.net The simulations revealed that the amide group of the reference ligand, Alpelisib, formed donor-acceptor hydrogen bonds with Gln859 and Val851 residues in the PI3Kα active site. researchgate.net Similarly, docking of novel benzofuranyl derivatives into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) identified crucial interactions. For example, compound 2j formed two hydrogen bonds with the backbone of Gly177 and Ala99 in the BChE active site, along with π-π stacking interactions with Trp231 and Phe398. nih.gov
These detailed active site investigations are vital for understanding the mechanism of action. By visualizing how a compound fits and interacts with specific amino acid residues, scientists can rationalize its biological activity and design modifications to enhance potency and selectivity. nih.gov For example, the docking of benzofuran-pyrazole hybrids into the active site of the E. coli DNA gyrase B enzyme revealed a good fit compared to the known inhibitor novobiocin, guiding further development of these compounds as antimicrobial agents. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) and Predictive Modeling
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, these models are used to predict the activity of novel compounds and to identify the key structural features that influence their potency.
One study focused on a series of benzofuran-based vasodilators, which were synthesized starting from this compound. nih.gov A 2D-QSAR model was developed to correlate the chemical structures of 24 hybrid compounds with their vasodilatory activity (IC50 values). The Best Multiple Linear Regression (BMLR) method was used to build the model, which showed strong statistical significance. nih.govnih.gov
| Parameter | Value | Description |
|---|---|---|
| R² | 0.816 | Coefficient of determination, indicating a good fit of the model. |
| R²cvOO | 0.731 | Cross-validation (leave-one-out) R², indicating good predictive ability. |
| F | 21.103 | Fisher test value, indicating the statistical significance of the model. |
The resulting QSAR model successfully predicted the activity of the compounds and highlighted the molecular descriptors that were most influential. This type of analysis is crucial for rational drug design, as it allows for the virtual screening and prioritization of compounds for synthesis, saving time and resources. nih.gov Similar QSAR approaches have been applied to other related systems, such as 2-phenyl-2,3-dihydrobenzofurans, to develop predictive models for their antileishmanial activity. mdpi.com
Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Methods
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. Computational methods are widely used to predict the ADMET profile of this compound derivatives early in the drug discovery process. These in silico predictions help to identify potential liabilities, such as poor absorption or high toxicity, allowing for structural modifications to improve the compound's profile.
Studies on various series of this compound derivatives consistently include in silico ADMET evaluations. For instance, the analysis of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids and their esters showed that the molecules exhibited an acceptable range in ADMET predictions. researchgate.net Similarly, benzofuran-pyrazole hybrids designed as antimicrobial agents underwent ADMET studies, which supported their potential as drug candidates. researchgate.net
A key aspect of this analysis is the evaluation of Lipinski's rule of five, which helps to predict oral bioavailability. The physiochemical and pharmacokinetic properties of a series of benzofuran derivatives intended as antibacterial agents were found to be in close alignment with Lipinski's rule. africanjournalofbiomedicalresearch.com
| ADMET Parameter | General Finding for Benzofuran Derivatives | Significance |
|---|---|---|
| Physicochemical Properties | Often comply with Lipinski's rule of five. africanjournalofbiomedicalresearch.com | Predicts potential for good oral bioavailability. |
| Drug-Likeness | ADME analysis supports the drug-likeness profile. researchgate.net | Indicates the compound has features common in known drugs. |
| Pharmacokinetics | In silico predictions show acceptable ranges. researchgate.net | Helps to forecast the absorption, distribution, and metabolism of the compound in the body. |
| Toxicity | Computational tools are used to flag potential toxicity issues early. | Allows for prioritization of less toxic lead compounds. |
These computational ADMET studies are an integral part of the modern drug discovery pipeline, enabling researchers to refine the structure of this compound derivatives to achieve a better balance of potency and drug-like properties.
Advanced Analytical Methodologies for the Characterization and Study of 2 Acetylbenzofuran
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of 2-acetylbenzofuran, offering detailed insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of this compound. nih.govresearchgate.net
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the benzofuran (B130515) ring system and the acetyl group exhibit characteristic chemical shifts. niscpr.res.in The aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the methyl protons of the acetyl group resonate as a sharp singlet in the upfield region. mdpi.com For instance, the methyl protons often appear around 2.33 ppm, and the furyl proton can be seen as a singlet near 7.15 ppm. mdpi.com The protons of the benzene (B151609) ring portion of the molecule typically show complex splitting patterns within the aromatic region of the spectrum. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is characteristically found at a low field, often above 180 ppm. rsc.org The carbons of the benzofuran ring system resonate at distinct chemical shifts, allowing for the complete assignment of the carbon framework. mdpi.comrsc.org For example, the C7a and C=N carbons can appear around 154 ppm, while the C3 of the benzofuran moiety is observed at a higher field, such as 104.4 ppm. mdpi.com
Table 1: Representative NMR Data for this compound Derivatives This table may not directly represent this compound but provides an illustrative example of typical NMR shifts for related structures.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 2-Acetyl-4,6-dimethoxybenzofuran (S1) | 7.53 (s, 1H), 6.64 (s, 1H), 6.32 (d, J = 1.9 Hz, 1H), 3.92 (s, 3H), 3.86 (s, 3H), 2.54 (s, 3H) | 187.2, 162.6, 158.0, 155.2, 151.0, 112.04, 112.01, 95.2, 87.9, 55.8, 55.6, 25.9 |
| 2-Acetyl-6-nitrobenzofuran (S2) | 8.50 (s, 1H), 8.24 (dd, J = 8.7, 1.9 Hz, 1H), 7.86 (d, J = 8.7 Hz, 1H), 7.56 (d, J = 1.5 Hz, 1H ), 2.67 (s, 3H) | 188.4, 156.5, 154.1, 147.5, 132.5, 119.3, 111.4, 108.9, 26.7 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. nih.govdntb.gov.ua
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1660-1770 cm⁻¹. libretexts.org Specifically for this compound, this peak is often observed around 1679 cm⁻¹. rsc.org Additional characteristic bands include those for aromatic C=C stretching and C-H bending vibrations. mdpi.com The presence of the benzofuran ring is confirmed by vibrations associated with the C-O-C ether linkage. ijpsonline.com
Table 2: Key Vibrational Frequencies for this compound and a Derivative
| Compound | Technique | Key Absorption Bands (cm⁻¹) | Reference |
|---|---|---|---|
| This compound | IR (CHCl₃) | 1679 (C=O), 1514 | rsc.org |
| 2-Acetyl-7-methoxybenzo[b]furan | FT-Raman | Not specified | spectrabase.com |
| 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | IR | 3355 (N-H), 1613, 1580 (C=C aromatic) | mdpi.com |
Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and fragmentation pattern of this compound. niscpr.res.inchemimpex.com Electron ionization (EI) is a common method used for this compound. nist.gov The mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 160.17 g/mol . chemimpex.comnist.gov The fragmentation pattern often involves the loss of the acetyl group or other characteristic cleavages of the benzofuran ring, which aids in confirming the structure. nih.gov The base peak in the mass spectrum is often observed at m/z 145. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. niscpr.res.inmdpi.com The conjugation between the benzofuran ring system and the acetyl group gives rise to characteristic absorption bands in the UV-Vis spectrum. libretexts.org These absorptions are due to π → π* and n → π* transitions. For instance, an n → π* transition might be observed at longer wavelengths (e.g., around 324 nm in a conjugated system), while a more intense π → π* transition would appear at shorter wavelengths. libretexts.org
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for the separation and purity assessment of this compound. niscpr.res.inrasayanjournal.co.in
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions synthesizing this compound and to get a preliminary indication of its purity. niscpr.res.inrasayanjournal.co.in A common solvent system for TLC analysis is a mixture of chloroform (B151607) and carbon disulphide. rasayanjournal.co.in
Column Chromatography: For the purification of this compound on a larger scale, column chromatography is frequently employed. rsc.org Silica (B1680970) gel is a common stationary phase, and the choice of eluent (mobile phase) depends on the polarity of the compound and any impurities present. rsc.org For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) can be used to purify this compound derivatives. rsc.org
Gas Chromatography (GC): Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of this compound. nih.govjcsp.org.pk The retention time of the compound is a characteristic property under specific GC conditions. jcsp.org.pk Commercially available this compound is often specified with a purity of ≥98% or 99% as determined by GC. chemimpex.comsigmaaldrich.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental and versatile technique for monitoring reaction progress, identifying compounds, and assessing the purity of this compound and its derivatives. rsc.orguobaghdad.edu.iqwikipedia.org This method separates components of a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. wikipedia.orgsavemyexams.com
In the synthesis of various this compound derivatives, TLC is routinely used to track the conversion of reactants to products. rsc.org For instance, in the synthesis of 2-acetyl-4,6-dimethoxybenzofuran and 2-acetyl-6-nitrobenzofuran, reactions are monitored using silica gel plates (Merck Kieselgel 60 F254) or NH2-coated silica gel plates. rsc.org The separation is visualized under UV light, where compounds that absorb UV-C light (254 nm) appear as dark spots against a fluorescent background, or by using staining agents like iodine vapors. rsc.orgwikipedia.org The choice of the mobile phase, often a mixture of solvents like ethyl acetate and hexane, is optimized to achieve clear separation between the starting materials and the desired this compound product. rsc.org
Key Parameters in TLC Analysis of this compound Derivatives:
| Parameter | Description | Example Application |
| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 plates, NH2-coated silica gel plates. rsc.org |
| Mobile Phase | The solvent system that moves up the stationary phase. | Ethyl acetate/hexane (e.g., 1:2 v/v). rsc.org |
| Visualization | Method used to see the separated spots. | UV light (254 nm). rsc.orgwikipedia.org |
| Application | The purpose of the TLC analysis. | Monitoring the synthesis of 2-acetyl-4,6-dimethoxybenzofuran and 2-acetyl-6-nitrobenzofuran. rsc.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. wikipedia.orgopenaccessjournals.com It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.org The use of high pressure allows for the use of smaller stationary phase particles, leading to higher resolution and faster analysis times compared to traditional column chromatography. wikipedia.org
In the context of this compound, HPLC is employed for the analysis of phytochemical compounds and can be used to identify and quantify this compound derivatives in complex mixtures. uobaghdad.edu.iq The technique is highly versatile, with various stationary phases (e.g., silica, C18-modified silica) and mobile phases (e.g., mixtures of water, acetonitrile, methanol) available to optimize the separation of compounds with different polarities. wikipedia.orgshimadzu.com For instance, partition HPLC with bonded polar phases (HILIC) can separate acidic, basic, and neutral compounds in a single run. wikipedia.org A detector, such as a UV-Vis detector, is used to monitor the eluent from the column, producing a chromatogram where peaks correspond to the separated components. wikipedia.org
Typical Components of an HPLC System for Analysis:
| Component | Function |
| Pump | Delivers the mobile phase at a constant, high pressure. wikipedia.orgshimadzu.com |
| Injector | Introduces a precise volume of the sample into the mobile phase stream. shimadzu.com |
| Column | Contains the stationary phase where the separation occurs. wikipedia.org |
| Detector | Measures a property of the eluent (e.g., UV absorbance) to detect the separated components. wikipedia.org |
| Data System | Processes the detector signal to generate a chromatogram and perform quantitative analysis. shimadzu.com |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume in solution. waters.comwikipedia.org It is particularly useful for characterizing the molecular weight and molecular weight distribution of polymers. waters.commsesupplies.com The stationary phase consists of porous beads, and larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. wikipedia.org
GPC has been utilized in the study of copolymers containing this compound derivatives. firat.edu.trdergipark.org.tr For example, it was used in the characterization of copolymers of N-(this compound-3-yl) methacrylamide (B166291) (BFMAA) and ethyl methacrylate (B99206) (EMA). researchgate.net The technique provides crucial information on the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the synthesized polymers. wikipedia.org The choice of mobile phase is critical, and common solvents include tetrahydrofuran (B95107) (THF), chloroform, and dimethylformamide (DMF). msesupplies.com
GPC Analysis Parameters for Polymer Characterization:
| Parameter | Description | Typical Values/Ranges |
| Mobile Phase | The solvent used to dissolve the polymer and carry it through the column. | THF, Chloroform, DMF. msesupplies.com |
| Sample Concentration | The concentration of the polymer solution injected. | 2–5 mg/mL. msesupplies.com |
| Filtration | Removal of particulate matter from the sample solution. | 0.45 µm membrane for organic solvents. msesupplies.com |
| Molecular Weight Range | The range of molecular weights that can be accurately determined. | e.g., 500 – 2,000,000 for THF. msesupplies.com |
Microscopic and Surface Analysis Techniques (e.g., FESEM, HRTEM, XPS)
A deeper understanding of materials containing this compound, especially in the form of nanocomposites or thin films, requires analysis of their surface morphology, atomic structure, and elemental composition.
Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface topography of materials. photometrics.net It uses a focused beam of electrons to scan the sample surface, and the resulting signals provide information about the surface features. vaccoat.com FESEM offers significantly higher resolution (down to 1.5 nanometers or better) and less electrostatic distortion compared to conventional SEM, making it ideal for examining nano-sized structures. photometrics.netukm.my In studies involving this compound-based materials, FESEM can be used to analyze the morphology of nanopowders or the surface of polymer composites. firat.edu.tr
High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the atomic structure of materials. uitm.edu.mywikipedia.org This powerful technique can reveal the arrangement of atoms in a crystal lattice, as well as any defects present. uitm.edu.my For materials incorporating this compound, HRTEM can be used to study the structure of nanoparticles or the interface between different phases in a composite material at the atomic scale. firat.edu.trnanogune.eu The highest achievable point resolution in HRTEM is around 0.5 ångströms (0.050 nm). uitm.edu.mywikipedia.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface (top 5-10 nm). micro.org.auwikipedia.org It works by irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. eag.com XPS can be used to confirm the presence of elements in this compound-containing materials and to determine their oxidation states, which is crucial for understanding surface chemistry and bonding. firat.edu.trunimi.it
Comparison of Surface Analysis Techniques:
| Technique | Information Provided | Resolution/Sensitivity | Typical Application for this compound Materials |
| FESEM | Surface topography and morphology. photometrics.net | High (down to <1 nm). ukm.my | Imaging of nanocomposites and polymer surfaces. firat.edu.tr |
| HRTEM | Atomic structure, crystallinity, defects. uitm.edu.my | Atomic scale (<0.1 nm). uitm.edu.my | Characterizing nanoparticles and interfacial structures. firat.edu.trnanogune.eu |
| XPS | Elemental composition and chemical states. wikipedia.org | Surface sensitive (top 5-10 nm), ~0.1 atomic %. micro.org.au | Determining surface chemistry and elemental composition of catalysts and films. firat.edu.trunimi.it |
Thermal Analysis Techniques (e.g., TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is widely used to study the thermal stability and decomposition behavior of materials. wikipedia.orgetamu.edu
In the context of polymers derived from this compound, TGA is a critical tool for evaluating their thermal properties. uobaghdad.edu.iq For instance, TGA has been used to investigate the thermal decomposition of copolymers of N-(this compound-3-yl) methacrylamide (BFMAA) and ethyl methacrylate (EMA), as well as their composites with graphite (B72142) oxide. researchgate.netresearchgate.net The TGA curve, a plot of mass versus temperature, reveals the temperatures at which the material degrades. wikipedia.org From this data, the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at high temperatures can be determined. Furthermore, kinetic parameters such as the activation energy of decomposition can be calculated using methods like the Flynn–Wall–Ozawa and Kissinger–Akahira–Sunose models. researchgate.netresearchgate.net
Information Obtained from TGA of this compound-based Polymers:
| Parameter | Description | Significance |
| Onset Decomposition Temperature | The temperature at which significant mass loss begins. | Indicates the start of thermal degradation. |
| Decomposition Stages | Distinct steps in the TGA curve corresponding to different degradation processes. | Provides insight into the mechanism of decomposition. wikipedia.org |
| Residual Mass | The percentage of mass remaining at the end of the experiment. | Relates to the formation of char or inorganic residues. |
| Activation Energy (Ea) | The energy barrier for the decomposition reaction. | A higher Ea suggests greater thermal stability. researchgate.net |
For example, in the study of a copolymer of BFMAA and EMA, TGA revealed that the material undergoes thermal decomposition between 200 and 400 °C, with an average activation energy calculated to be between 111.69 and 134.25 kJ/mol. researchgate.net Such data is essential for determining the processing and application limits of these materials.
Applications of 2 Acetylbenzofuran in Specialized Chemical Research Fields
Role as a Versatile Intermediate in Fine Chemical Synthesis
2-Acetylbenzofuran serves as a crucial building block in the synthesis of a variety of more complex chemical structures. sigmaaldrich.com Its benzofuran (B130515) core and reactive acetyl group make it a valuable precursor for creating a diverse range of heterocyclic compounds and other fine chemicals. chemicalbook.com The chemical reactivity of this compound allows it to be a starting point for constructing larger molecules with specific, desired properties.
Researchers have utilized this compound in various synthetic pathways. For instance, it is employed in the preparation of fluorinated chalcones, which are intermediates for synthesizing biologically active molecules. sigmaaldrich.com The Claisen-Schmidt condensation of this compound is a studied reaction for creating these types of compounds. chemicalbook.com Furthermore, it is a key reactant in the Pfitzinger reaction, where it reacts with isatin (B1672199) under alkaline conditions to produce 2-(benzofuran-2-yl)quinoline-4-carboxylic acid, demonstrating its utility in synthesizing complex heterocyclic systems. researchgate.net
The versatility of this compound is evident in its use to create a library of derivatives. It can be converted into 2-bromoacetylbenzofuran, which then serves as a reactant in one-pot reactions to yield complex thiazole (B1198619) derivatives like 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine. researchgate.net It also reacts with carbohydrazides to form hydrazone derivatives, such as (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide. researchgate.net These examples underscore its role as a foundational molecule for generating novel compounds with potential applications in various chemical and biological studies.
Table 1: Examples of Heterocyclic Systems Synthesized from this compound
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Isatin | 2-(Benzofuran-2-yl)quinoline-4-carboxylic acid | Pfitzinger Reaction researchgate.net |
| This compound | 4-Methoxyaniline, Phenyl isothiocyanate, Bromine | 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | One-pot Thiazole Synthesis (via 2-bromoacetylbenzofuran) researchgate.net |
| This compound | 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Hydrazone Formation researchgate.net |
Contributions to Materials Science and Polymer Chemistry
The structural features of this compound also lend themselves to applications in the development of new materials, including advanced polymers and functional materials with specific electronic and optical properties.
In polymer chemistry, this compound has been used as a precursor for the synthesis of novel monomers. A notable example is the creation of the acrylamide monomer, N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA). researchgate.net The synthesis of NABA is a two-step process that begins with the reaction of 2-hydroxy-benzonitrile with 1-chloroacetone to produce 1-(3-aminobenzofuran-2-yl)ethan-1-one. This intermediate is then reacted with acryloyl chloride to yield the final NABA monomer. researchgate.net The development of such monomers is significant as it allows for the introduction of the benzofuran moiety into polymer chains, potentially imparting unique thermal, mechanical, or functional properties to the resulting materials. The ability to adjust properties like the hydrophilic/hydrophobic balance in a polymer can be achieved through copolymerization of such specialized monomers. researchgate.net
The benzofuran ring system is a structural element found in compounds used in the development of optoelectronic devices. Benzofuran derivatives containing thiophene rings, for example, are integral to the construction of highly efficient organic photovoltaics and field-effect transistors. acs.orgnih.gov While direct synthesis from this compound is not always the primary route, its role as a key intermediate for various benzofuran derivatives makes it relevant to this field. The synthesis of advanced polymer materials, such as conjugated polymers derived from monomers like 3,4-ethylenedioxythiophene (EDOT), is crucial for creating high-efficiency organic semiconductors, a field where benzofuran-derived structures can play a role. nih.gov
Emerging Roles in Agrochemical Research
Research into the biological activities of benzofuran derivatives has uncovered their potential for use in agriculture. Natural and synthetic benzofurans have demonstrated a range of bioactivities, including insect antifeedant properties. mdpi.com
For example, various benzofurans isolated from Pericallis species have been shown to act as insect antifeedants against the larvae of Spodoptera littoralis, a significant agricultural pest. mdpi.com Studies have indicated that specific substitutions on the benzofuran ring system can influence the level of antifeedant activity. The inclusion of an acetyl group on the aromatic part of benzofurans has been found to contribute to effective antifeedant properties. mdpi.com This suggests that this compound and its derivatives are promising candidates for the development of new, potentially safer, crop protection agents. Further investigation into these compounds could lead to novel pesticides that are less dependent on traditional chemical classes. mdpi.com
Table 2: Antifeedant Activity of Benzofuran Compounds
| Compound | Source Species | Target Pest | Activity Noted |
|---|---|---|---|
| Euparin | Pericallis spp. | Spodoptera litura, S. littoralis | Antifeedant and postingestive toxicity mdpi.com |
| 6-hydroxytremetone | Pericallis spp. | S. littoralis | Antifeedant mdpi.com |
| Remirol (Dihydrobenzofuran) | (General) | Spodoptera litura | Antifeedant mdpi.com |
Scientific Research on its Presence in Flavor and Fragrance Chemistry
This compound is recognized as a component in the flavor and fragrance industry. nih.gov The benzofuran chemical structure is found in various natural products and contributes to their aromatic profiles. researchgate.net While many furan (B31954) derivatives are known for their characteristic scents, the specific sensory profile of this compound is of interest to perfumers and flavorists. researchgate.net
Benzofuran derivatives are noted for possessing woody, earthy, or slightly sweet aromas. researchgate.net The International Fragrance Association (IFRA) includes 1-(2-Benzofuranyl)ethanone, another name for this compound, in its transparency list of fragrance ingredients. nih.gov Its application in fragrance compositions can help to create new and unique scent profiles for perfumes, colognes, and personal care products. google.com The study of such compounds is essential for discovering novel fragrance materials that can enhance or modify the sensory experience of a wide range of consumer products. google.com
Q & A
Q. What are the key physicochemical properties of 2-acetylbenzofuran, and how are they characterized experimentally?
Methodological Answer: this compound (C₁₀H₈O₂, MW 160.17) has a melting point of 75°C and a boiling point of 384.7 K under reduced pressure (0.004 bar). Its density is 1.07 g/mL at 25°C. Key characterization techniques include:
- Mass Spectrometry (MS): Fragmentation patterns from NIST data provide structural confirmation .
- UV/Visible Spectroscopy: Absorption maxima (λ_max) are used to study electronic transitions and conjugation effects .
- NMR Spectroscopy: Proton and carbon NMR resolve substituent positions on the benzofuran core .
Q. What are the common synthetic routes for this compound in laboratory settings?
Methodological Answer: Two primary methods are reported:
Microwave-Assisted Claisen-Schmidt Condensation: Reaction of this compound with fluorinated benzaldehydes under microwave irradiation yields fluorinated chalcones. This method reduces reaction time and improves regioselectivity .
Alkylation of Salicyaldehyde Derivatives: o-Alkyl salicyaldehyde derivatives undergo cyclization to form this compound, achieving yields >70% under optimized conditions .
Advanced Research Questions
Q. How can synthetic challenges such as regioselectivity and purification be addressed in derivatives of this compound?
Methodological Answer:
- Regioselectivity: Use directing groups (e.g., acetyl) to control electrophilic substitution. For example, fluorination at the 5-position is favored due to electronic effects .
- Purification: Chromatographic techniques (e.g., silica gel column chromatography) resolve isomers, while recrystallization in ethanol removes unreacted starting materials .
Q. What analytical applications leverage this compound’s reactivity?
Methodological Answer: this compound serves as a fluorogenic probe in NAD(P)+ detection . Its ketone group reacts with NAD(P)H, generating a fluorescent adduct (ex/em 360/460 nm). This method is 10× more sensitive than traditional NAD(P)+ assays and is compatible with enzymatic studies .
Q. How do structural modifications of this compound influence its biological activity?
Methodological Answer:
- Antimicrobial Activity: Pyrazole derivatives synthesized from this compound show MIC values of 12.5–50 µg/mL against S. aureus and C. albicans. The acetyl group enhances membrane permeability, while electron-withdrawing substituents (e.g., -NO₂) improve potency .
- Anti-HIV Potential: Chalcone derivatives with trifluoromethyl groups exhibit inhibitory activity (IC₅₀ ~5 µM) against HIV-1 reverse transcriptase via competitive binding .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Control Experiments: Validate assay conditions (e.g., solvent polarity, pH) to account for solubility differences. For example, polar solvents may mask hydrophobic interactions critical for antimicrobial activity .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives with varying substituents .
Safety and Best Practices
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as the compound may cause irritation .
- Waste Disposal: Collect organic waste in designated containers and incinerate via licensed facilities to prevent environmental contamination .
Data Interpretation and Reproducibility
Q. How can spectral data (e.g., NMR, MS) be cross-validated for this compound derivatives?
Methodological Answer:
- Reference Libraries: Compare experimental MS/MS spectra with NIST or Wiley databases to confirm fragmentation patterns .
- Deuterated Solvents: Use DMSO-d₆ or CDCl₃ for NMR to avoid solvent peaks interfering with signal assignment .
Emerging Research Directions
Q. What novel applications are being explored for this compound in material science?
Methodological Answer:
- Coordination Polymers: The acetyl group acts as a ligand for transition metals (e.g., Cu²⁺), forming porous frameworks with potential gas storage applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
